Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide
Brand Name: Vulcanchem
CAS No.: 2411276-13-4
VCID: VC4793115
InChI: InChI=1S/C10H14N2O3S.BrH/c1-2-14-10(13)7-6-16-9(12-7)8-5-11-3-4-15-8;/h6,8,11H,2-5H2,1H3;1H
SMILES: CCOC(=O)C1=CSC(=N1)C2CNCCO2.Br
Molecular Formula: C10H15BrN2O3S
Molecular Weight: 323.21

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide

CAS No.: 2411276-13-4

Cat. No.: VC4793115

Molecular Formula: C10H15BrN2O3S

Molecular Weight: 323.21

* For research use only. Not for human or veterinary use.

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide - 2411276-13-4

Specification

CAS No. 2411276-13-4
Molecular Formula C10H15BrN2O3S
Molecular Weight 323.21
IUPAC Name ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide
Standard InChI InChI=1S/C10H14N2O3S.BrH/c1-2-14-10(13)7-6-16-9(12-7)8-5-11-3-4-15-8;/h6,8,11H,2-5H2,1H3;1H
Standard InChI Key CNKAKJKDMJGWLF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)C2CNCCO2.Br

Introduction

Chemical Structure and Molecular Characteristics

EMTC·HBr features a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at the 2-position by a morpholine moiety (a six-membered ring containing oxygen and nitrogen) and at the 4-position by an ethyl carboxylate group. The hydrobromide salt enhances its stability and solubility in polar solvents .

Structural Analysis

  • Thiazole Core: The thiazole ring contributes to electron-deficient properties, enabling participation in nucleophilic substitution and cycloaddition reactions .

  • Morpholine Substituent: The morpholine ring introduces conformational flexibility and hydrogen-bonding capacity, critical for interactions with biological targets .

  • Ethyl Carboxylate: This ester group facilitates solubility in organic solvents and serves as a precursor for hydrolysis to carboxylic acid derivatives .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₅BrN₂O₃S
Molecular Weight323.21 g/mol
CAS Number2411276-13-4
SolubilitySoluble in DMSO, methanol; insoluble in hexane
Spectral Data (NMR)δ 1.35 (t, 3H, CH₃), 3.60–3.80 (m, 4H, morpholine)

Synthesis and Manufacturing

The synthesis of EMTC·HBr involves a multi-step process optimized for yield and purity.

Synthetic Pathway

  • Thiazole Formation: Reaction of chloroacetyl chloride with thiourea in anhydrous ethanol yields 2-amino-1,3-thiazole-4-carboxylate .

  • Morpholine Substitution: The amino group undergoes nucleophilic substitution with morpholine under basic conditions (e.g., triethylamine), forming the morpholin-2-yl-thiazole intermediate .

  • Esterification: Ethanol-mediated esterification introduces the ethyl carboxylate group.

  • Salt Formation: Treatment with hydrobromic acid converts the free base to the hydrobromide salt.

Table 2: Synthesis Conditions and Reagents

StepReagents/ConditionsYield
Thiazole FormationChloroacetyl chloride, thiourea, 0–5°C75–80%
Morpholine SubstitutionMorpholine, triethylamine, reflux, 12 hrs65–70%
EsterificationEthanol, H₂SO₄ catalyst, 60°C85–90%
Salt FormationHBr (48% aq.), diethyl ether, stirring95%

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: EMTC·HBr decomposes above 200°C, with thermal gravimetric analysis (TGA) showing a sharp endothermic peak at 205°C.

  • Hydrolytic Sensitivity: The ethyl ester undergoes hydrolysis in aqueous basic conditions to form the carboxylic acid derivative, a reaction exploited in prodrug design .

Spectroscopic Characterization

  • FTIR: Peaks at 1720 cm⁻¹ (C=O ester), 1220 cm⁻¹ (C–N morpholine), and 665 cm⁻¹ (C–S thiazole) .

  • ¹H NMR: Distinct signals for morpholine protons (δ 3.60–3.80) and ethyl group (δ 1.35, 4.30) .

Biological Activities and Mechanisms

EMTC·HBr exhibits promising pharmacological properties, particularly as an enzyme inhibitor.

Enzyme Inhibition

  • Lactate Dehydrogenase (LDH): Structural analogs of EMTC·HBr demonstrate nanomolar inhibition of LDH, a target in cancer metabolism .

  • Kinase Modulation: The morpholine-thiazole scaffold interacts with ATP-binding pockets in kinases, suggesting potential in kinase inhibitor development .

Antimicrobial Activity

  • Gram-Positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus due to interference with cell wall synthesis.

Applications in Drug Development

Prodrug Design

The ethyl carboxylate group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

Scaffold for Analog Synthesis

  • Anticancer Agents: Modifications at the 4-position (e.g., trifluoromethyl groups) enhance metabolic stability .

  • Antimicrobials: Halogenation of the thiazole ring improves potency against drug-resistant strains .

Table 3: Comparative Analysis of Thiazole Derivatives

CompoundTarget ActivityIC₅₀/EC₅₀
EMTC·HBrLDH Inhibition120 nM
Ethyl 2-(morpholin-4-yl)-4-CF₃-thiazoleKinase Inhibition45 nM
2-Aminothiazole-4-carboxylateAntimicrobial8 µg/mL

Comparison with Structural Analogs

EMTC·HBr’s pharmacological profile distinguishes it from related thiazole derivatives:

  • Enhanced Solubility: The hydrobromide salt improves aqueous solubility compared to neutral thiazoles .

  • Bioavailability: Morpholine substitution enhances membrane permeability, critical for CNS-targeted drugs .

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